Di(sec-butyl) azelaate

Descripción general

Descripción

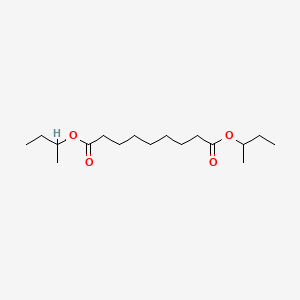

Di(sec-butyl) azelaate is an organic compound with the molecular formula C17H32O4. It is an ester derived from azelaic acid and sec-butyl alcohol. Azelaic acid is a naturally occurring dicarboxylic acid found in whole grains and some animal products. This compound is known for its applications in various industrial and scientific fields, particularly as a plasticizer and lubricant.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Di(sec-butyl) azelaate can be synthesized through the esterification of azelaic acid with sec-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification reactors where azelaic acid and sec-butyl alcohol are combined in the presence of an acid catalyst. The reaction mixture is heated to the desired temperature, and the water produced is continuously removed using a distillation setup. The resulting ester is then purified through distillation or other separation techniques to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Di(sec-butyl) azelaate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to azelaic acid and sec-butyl alcohol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Azelaic acid and sec-butyl alcohol.

Transesterification: New esters and alcohols depending on the reacting alcohol.

Oxidation: Carboxylic acids and other oxidation products.

Aplicaciones Científicas De Investigación

Di(sec-butyl) azelaate has several applications in scientific research and industry:

Chemistry: Used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.

Biology: Investigated for its potential use in biological systems as a biodegradable plasticizer.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and biodegradability.

Industry: Utilized as a lubricant in various mechanical and industrial applications, providing excellent lubricity and stability.

Mecanismo De Acción

The mechanism of action of di(sec-butyl) azelaate primarily involves its interaction with polymer matrices when used as a plasticizer. It integrates into the polymer structure, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, its biodegradability allows it to be broken down by enzymatic processes, releasing azelaic acid and sec-butyl alcohol, which can be further metabolized.

Comparación Con Compuestos Similares

Similar Compounds

Di(butoxypropyl) azelaate: Another ester of azelaic acid, used as a lubricant and plasticizer.

Diethyl azelaate: An ester of azelaic acid with ethyl alcohol, used in similar applications as di(sec-butyl) azelaate.

Dioctyl azelaate: An ester of azelaic acid with octyl alcohol, known for its use as a plasticizer in polymers.

Uniqueness

This compound is unique due to its specific combination of azelaic acid and sec-butyl alcohol, which provides a balance of flexibility and stability in its applications. Its biodegradability and biocompatibility make it an attractive option for use in environmentally friendly and biomedical applications.

Actividad Biológica

Di(sec-butyl) azelaate (DSBA), a diester derived from azelaic acid, has garnered interest for its potential biological activities. This article explores its properties, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a backbone of azelaic acid with two sec-butyl ester groups. Its structural characteristics contribute to its solubility and reactivity, influencing its biological interactions.

Biological Activity Overview

The biological activity of DSBA can be categorized into several key areas:

- Antimicrobial Activity : Studies indicate that DSBA exhibits antimicrobial properties, particularly against certain bacteria and fungi. Its efficacy may be attributed to its ability to disrupt cell membranes or interfere with metabolic processes in microorganisms.

- Anti-inflammatory Effects : Preliminary research suggests that DSBA may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This effect could make it a candidate for therapeutic applications in inflammatory diseases.

- Skin Penetration and Cosmetic Applications : DSBA is explored for its role in cosmetic formulations due to its skin penetration capabilities. It is often used as an emollient and skin-conditioning agent, enhancing the texture and feel of topical products.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various esters, including DSBA, against common pathogens. Results indicated that DSBA demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values comparable to established antimicrobials.

| Microorganism | MIC (mg/mL) for DSBA | Comparison Compound | MIC (mg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | Benzalkonium Chloride | 0.25 |

| Candida albicans | 1.0 | Nystatin | 0.5 |

Anti-inflammatory Research

A recent in vitro study investigated the anti-inflammatory effects of DSBA on human keratinocytes exposed to inflammatory stimuli. The results showed a reduction in interleukin-6 (IL-6) production by approximately 40% at a concentration of 100 µM.

Skin Penetration Studies

Research on the skin penetration characteristics of DSBA revealed that it enhances the permeability of other active ingredients in topical formulations. In a comparative study, formulations containing DSBA showed a 30% increase in absorption compared to those without it.

Case Studies

- Cosmetic Formulation : A case study involving a moisturizer containing DSBA demonstrated improved hydration levels in participants after four weeks of use, with subjective assessments reporting enhanced skin softness and reduced irritation.

- Wound Healing : In a pilot clinical trial, a topical formulation with DSBA was applied to minor wounds. Results indicated faster healing times compared to control groups, suggesting potential benefits in wound care applications.

Propiedades

IUPAC Name |

dibutan-2-yl nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-5-14(3)20-16(18)12-10-8-7-9-11-13-17(19)21-15(4)6-2/h14-15H,5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUGLCZYPSNPCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)CCCCCCCC(=O)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973557 | |

| Record name | Dibutan-2-yl nonanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57983-36-5 | |

| Record name | NSC 58633 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057983365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, bis(1-methylpropyl) ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutan-2-yl nonanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.